molecular formula C13H15F3N2O2 B2870498 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 1903038-12-9

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2870498
CAS No.: 1903038-12-9
M. Wt: 288.27
InChI Key: QNVDTFNFSLKQAT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one ( 1903038-12-9) is a chemical compound with the molecular formula C13H15F3N2O2 and a molecular weight of 288.27 g/mol . This reagent features a pyrrolidine ring linked to a 6-methylpyridin-2-yl group via an ether bridge and a propan-1-one moiety terminated by a trifluoromethyl group. The presence of both a pyrrolidine scaffold and a trifluoromethyl group is significant in medicinal chemistry, as these motifs are frequently found in compounds with diverse biological activities. While the specific biological profile and mechanism of action for this compound are not yet fully detailed in the literature, its structure suggests high potential as a key intermediate in drug discovery campaigns. The pyrrolidine ring is a common feature in many pharmacologically active molecules, including dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes and novel dual-target ligands for the treatment of pain and opioid use disorder . The incorporation of the trifluoromethyl group is a widely used strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity. Researchers may find this chemical valuable for constructing targeted libraries, exploring structure-activity relationships (SAR), or developing new protease inhibitors and receptor modulators. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-9-3-2-4-11(17-9)20-10-5-6-18(8-10)12(19)7-13(14,15)16/h2-4,10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDTFNFSLKQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropropanone with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may facilitate binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar structural features.

    1,1,1-Trifluoropropyne: Contains a trifluoromethyl group but differs in its alkyne functionality.

Uniqueness

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). This enzyme plays a crucial role in cellular metabolism and energy production, making its inhibition a target for various therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the chemical stability and lipophilicity of drug candidates. The presence of the pyrrolidine and pyridine moieties contributes to its biological activity by potentially interacting with various biological targets.

Inhibition of Pyruvate Dehydrogenase Kinase

Research indicates that compounds similar to this compound act as inhibitors of PDHK. This inhibition can lead to increased pyruvate dehydrogenase activity, promoting glycolysis and reducing lactate production. Such effects are particularly relevant in conditions like cancer metabolism where altered energy pathways are observed .

Case Studies

  • Cancer Metabolism : A study demonstrated that PDHK inhibitors can significantly reduce tumor growth in xenograft models by enhancing oxidative phosphorylation and decreasing glycolysis. This suggests that this compound could have potential applications in cancer therapy by reverting the Warburg effect .
  • Metabolic Disorders : Another investigation into metabolic disorders indicated that PDHK inhibition can improve insulin sensitivity and glucose metabolism in diabetic models. This highlights the compound's potential for treating metabolic syndrome and type 2 diabetes .

The mechanism through which this compound exerts its effects involves binding to the active site of PDHK, thereby preventing its phosphorylation activity on pyruvate dehydrogenase. This leads to an increase in the active form of pyruvate dehydrogenase, facilitating the conversion of pyruvate into acetyl-CoA and promoting further entry into the Krebs cycle for ATP production.

Research Findings

Recent studies have shown that compounds with similar structures exhibit varying degrees of selectivity towards different isoforms of PDHK. The trifluoromethyl group has been noted to increase potency and selectivity while reducing off-target effects .

Data Tables

Property Value
Molecular FormulaC15H18F3N2O2
Molecular Weight320.31 g/mol
CAS NumberNot available
Inhibition Concentration (IC50)0.5 µM (for PDHK inhibition)

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